molecular formula C17H20N2O2 B2632487 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide CAS No. 1799266-68-4

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide

Cat. No.: B2632487
CAS No.: 1799266-68-4
M. Wt: 284.359
InChI Key: HUGZMRJRQHLJIJ-MDZDMXLPSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is a synthetic organic compound that features a cinnamamide backbone with a substituted pyrrole ring

Properties

IUPAC Name

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-10,13,16,20H,11-12H2,1H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZMRJRQHLJIJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide typically involves the condensation of a cinnamoyl chloride with a pyrrole derivative. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature

    Reduction: LiAlH4 in ether at low temperatures

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of halogenated or nitrated pyrrole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cinnamamide derivatives, including N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several cinnamamide derivatives, revealing that some compounds had minimum inhibitory concentrations (MICs) as low as 458.15 µM against S. aureus . The presence of specific substituents, such as isopropyl groups, was found to enhance antibacterial activity.

CompoundMIC (µM)Target Bacteria
This compoundTBDS. aureus, P. aeruginosa
4-isopropylbenzylcinnamide458.15S. aureus
Benzyl cinnamate537.81S. aureus

Antifungal Properties

The antifungal activity of this compound has also been investigated. Studies suggest that derivatives can inhibit fungal growth by targeting key enzymes involved in fungal metabolism.

Case Study: Inhibition Mechanism

Research demonstrated that certain cinnamic acid derivatives inhibited benzoate 4-hydroxylase, an enzyme crucial for fungal survival . This inhibition leads to a disruption in metabolic processes, showcasing the potential of these compounds as antifungal agents.

Anticancer Potential

The anticancer properties of this compound are being explored in various cancer models. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells.

Case Study: Melanin Production Inhibition

One study reported that related compounds inhibited melanin production in melanoma cell lines by downregulating gene expression associated with melanin synthesis . This suggests potential applications in treating skin cancers and hyperpigmentation disorders.

Anti-inflammatory Effects

Cinnamamide derivatives have been noted for their anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Study: In Vivo Evaluation

In vivo studies have shown that certain cinnamic acid derivatives can reduce inflammation markers in animal models . This positions them as candidates for further development into anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)cinnamamide
  • N-(3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl)cinnamamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Uniqueness

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is unique due to the presence of both a hydroxyl group and a substituted pyrrole ring, which can confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by data tables and case studies from recent research.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 hydroxy 3 1 methyl 1H pyrrol 2 yl propyl cinnamamide\text{N 3 hydroxy 3 1 methyl 1H pyrrol 2 yl propyl cinnamamide}

This structure features a cinnamamide backbone with a hydroxyl and pyrrole substituent, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and related compounds. For instance, derivatives of cinnamic acid, which share structural similarities, have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

Compound NameMIC (µM)Activity Type
N-benzyl cinnamamide100Antibacterial
Cinnamic acid derivative 4672.83Antifungal
Cinnamic acid derivative 6626.62Antifungal
This compoundTBDTBD

MIC: Minimum Inhibitory Concentration

The data indicates that compounds similar to this compound possess notable antimicrobial effects against various strains, including antibiotic-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which these compounds exert their antimicrobial effects often involves interaction with cellular components. For instance, studies suggest that certain cinnamic acid derivatives disrupt cell membrane integrity by interacting with ergosterol in fungal membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole or hydroxyl groups can significantly influence potency and selectivity against specific pathogens.

Case Studies

  • Antifungal Activity : A study demonstrated that specific modifications to the cinnamic acid structure enhanced antifungal activity against Candida albicans, with compounds showing MIC values as low as 458.15 µM .
  • Antibacterial Activity : Another investigation into related compounds revealed that structural variations led to differing levels of activity against Gram-positive bacteria, highlighting the importance of functional groups in determining efficacy .

Table 2: Summary of Case Studies on Antimicrobial Activity

Study ReferenceCompound TestedMIC (µM)Target Organism
Cinnamic acid derivative458.15S. aureus
N-benzyl cinnamamide100Vibrio harveyi
Cinnamic acid derivativesTBDVarious fungi

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